molecular formula C17H25N3O5S B1405605 t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate CAS No. 1427461-09-3

t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate

Cat. No. B1405605
CAS RN: 1427461-09-3
M. Wt: 383.5 g/mol
InChI Key: YONPTTWUUBDESF-UHFFFAOYSA-N
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Description

The compound “t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate” is a complex organic molecule that contains several functional groups, including an indole ring, a sulfonyl group, and a carboxylate ester . Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole ring, which is a fused ring system containing a benzene ring and a pyrrole ring, would be a key feature of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The indole ring, for example, is known to undergo electrophilic substitution reactions . The sulfonyl group and the carboxylate ester could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its melting point, boiling point, density, solubility, and stability .

Scientific Research Applications

Synthesis of Alkaloid Derivatives

Indole derivatives are prevalent in many alkaloids, which are compounds mostly found in plants and have significant pharmacological effects . The compound can be used to synthesize novel alkaloid derivatives that may exhibit unique biological activities. This synthesis process can lead to the discovery of new drugs and treatments.

Anticancer Research

Indole derivatives have shown promise in the treatment of various cancers . The compound can be utilized in the development of anticancer agents due to its ability to interact with cancer cell biology. Research in this field could lead to the creation of targeted therapies for different types of cancer.

Antimicrobial Agents

The structural complexity of indole derivatives makes them suitable candidates for developing new antimicrobial agents . This compound could be explored for its efficacy against a range of microbial infections, potentially leading to new treatments for resistant strains of bacteria and other pathogens.

Anti-inflammatory Applications

Indole derivatives are known to possess anti-inflammatory properties . This compound could be studied for its potential use in treating inflammatory diseases, offering a new avenue for the development of anti-inflammatory medications.

Neuroprotective Agents

Research has indicated that indole derivatives can play a role in neuroprotection . The compound could be applied in the study of neurodegenerative diseases, possibly leading to breakthroughs in the treatment of conditions like Alzheimer’s and Parkinson’s disease.

Antiviral Compounds

The indole nucleus has been found to be effective in antiviral applications . This compound could be used to synthesize new antiviral drugs that may work against a variety of viral infections, including influenza and other emerging viral diseases.

Enzyme Inhibition

Indole derivatives can act as enzyme inhibitors, which is crucial in the treatment of various diseases . This compound could be researched for its potential to inhibit specific enzymes related to disease processes, thereby contributing to the development of novel therapeutic agents.

Cardiovascular Research

Due to their diverse biological activities, indole derivatives can be significant in cardiovascular research . This compound might be used to explore new treatments for heart diseases, potentially improving heart health and patient outcomes.

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many indole derivatives are known to have biological activity, including anticancer, antimicrobial, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate their biological activity, and optimize their properties for potential therapeutic applications .

properties

IUPAC Name

tert-butyl N-[2-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-12(21)20-10-7-13-11-14(5-6-15(13)20)26(23,24)19-9-8-18-16(22)25-17(2,3)4/h5-6,11,19H,7-10H2,1-4H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONPTTWUUBDESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401110535
Record name Carbamic acid, N-[2-[[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401110535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate

CAS RN

1427461-09-3
Record name Carbamic acid, N-[2-[[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427461-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-[[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401110535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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